4-azetidin-3-yl-1H-indazole hydrochloride
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Overview
Description
1H-Indazole, 4-(3-azetidinyl)-, hydrochloride: is a chemical compound with the molecular formula C10H12ClN3 and a molecular weight of 209.68 g/mol . It is known for its high purity, typically not less than 98% . This compound is part of the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 4-(3-azetidinyl)-, hydrochloride typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Introduction of the Azetidinyl Group: The azetidinyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of an azetidine derivative with the indazole core under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1H-Indazole, 4-(3-azetidinyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It undergoes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
1H-Indazole, 4-(3-azetidinyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Indazole, 4-(3-azetidinyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
1H-Indazole, 4-(3-azetidinyl)-, hydrochloride can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their specific functional groups and properties. The unique combination of the indazole core and the azetidinyl group in 1H-Indazole, 4-(3-azetidinyl)-, hydrochloride gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12ClN3 |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
4-(azetidin-3-yl)-1H-indazole;hydrochloride |
InChI |
InChI=1S/C10H11N3.ClH/c1-2-8(7-4-11-5-7)9-6-12-13-10(9)3-1;/h1-3,6-7,11H,4-5H2,(H,12,13);1H |
InChI Key |
WKYCCYRXRIEMQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C3C=NNC3=CC=C2.Cl |
Origin of Product |
United States |
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